2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid
Description
2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.13 g/mol . This compound is known for its unique structure, which includes a prop-2-yn-1-yl group attached to a carbamoyl moiety, making it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
3-oxo-3-(prop-2-ynylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-3-7-5(8)4-6(9)10/h1H,3-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXLJRBCTYRAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid typically involves the reaction of propargylamine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.
- Reactivity: It undergoes several chemical reactions including oxidation, reduction, and substitution, making it versatile for synthetic organic chemistry.
2. Biology:
- Biological Activity: Research indicates that 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid interacts with biomolecules, potentially altering cellular processes. Its propynyl moiety can form reactive intermediates that affect proteins and nucleic acids.
- Antitumor Activity: Studies have shown that structural analogs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound demonstrated IC₅₀ values in the low micromolar range against Jurkat and A-431 cell lines:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
- Enzyme Inhibition: The compound has been studied for its ability to inhibit Stearoyl-CoA desaturase (SCD), which is linked to lipid metabolism and apoptosis in cancer cells.
3. Medicine:
- Therapeutic Potential: Ongoing research is focused on exploring its potential as a building block for drug development. Its unique structure may lead to novel therapeutic agents targeting specific diseases.
4. Industry:
- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials, which can be leveraged for various industrial applications.
Case Studies
Case Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that modifications in the propynyl group significantly influenced antitumor efficacy, demonstrating the importance of structure–activity relationships (SAR) in drug design.
Case Study 2: SCD Inhibition Mechanism
Another study investigated the mechanism by which derivatives of this compound inhibit SCD activity in cultured cells. The findings revealed that these inhibitors could induce apoptosis by disrupting lipid metabolism, highlighting their potential as therapeutic agents in cancer treatment.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride
- Propargyl compounds with similar structural features
Uniqueness
2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Biological Activity
2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid (CAS No. 1249030-90-7) is an organic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.13 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a propynyl group attached to a carbamoyl functional group, contributing to its unique reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The propynyl moiety can form reactive intermediates that interact with proteins and nucleic acids, potentially altering cellular processes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving structural analogs have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis demonstrates that modifications in the propynyl group can enhance or diminish antitumor efficacy.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes such as Stearoyl-CoA desaturase (SCD). Inhibitors derived from similar scaffolds have shown selective toxicity in cancer cells by impairing their membrane fluidity due to unsaturated fatty acid deficiency.
Study on SCD Inhibition
A notable study focused on the inhibition of SCD by derivatives of this compound. The research demonstrated that these compounds could effectively reduce SCD activity in cultured cells, leading to alterations in lipid metabolism and increased apoptosis in sensitive cell lines .
Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated acute toxicity upon direct exposure, necessitating further investigation into safe handling practices and potential therapeutic windows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
